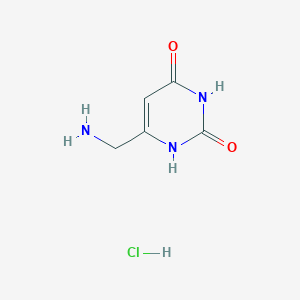
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1427380-11-7 . It has a molecular weight of 248.71 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 248.71 . The storage temperature is room temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring, a core structural element related to "1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride," is extensively utilized in medicinal chemistry. Its saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes significantly to the stereochemistry of molecules, and enhances three-dimensional coverage through a phenomenon known as "pseudorotation." Pyrrolidine derivatives, including proline derivatives, are studied for their target selectivity and biological activity, revealing the importance of steric factors and the stereochemistry in determining the biological profiles of drug candidates. This versatility underlines the role of pyrrolidine and its derivatives in designing new compounds with diverse biological activities (Li Petri et al., 2021).
Surfactants and Surface Activity
Pyrrolidone-based surfactants, closely related to pyrrolidine derivatives through the pyrrolidone ring, highlight the versatility of nitrogen-containing heterocycles. These surfactants, derived from pyrrolidones, showcase significant surface-active properties, interacting synergistically with anionic surfactants. The interactions are based on the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton forming a pseudoquaternary ammonium ion, thereby enhancing water solubility, compatibility, and solvency of various surfactant structures. This interaction illustrates the functional diversity achievable with pyrrolidine and pyrrolidone derivatives in chemical applications, including the improvement of surfactancy and reduction of toxicity in derived compounds (Login, 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRFCRTPWRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


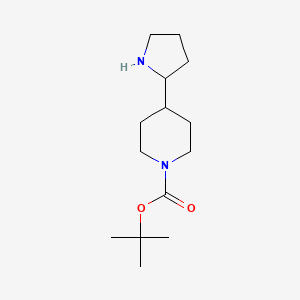


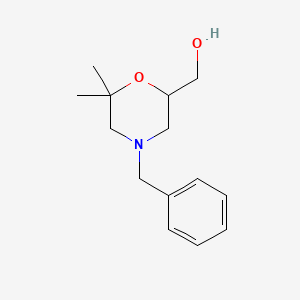
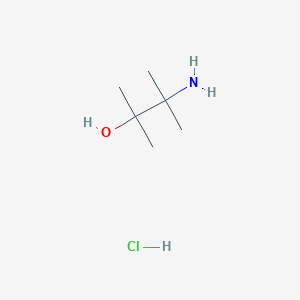
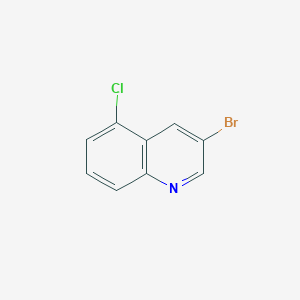
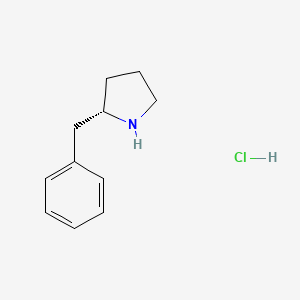
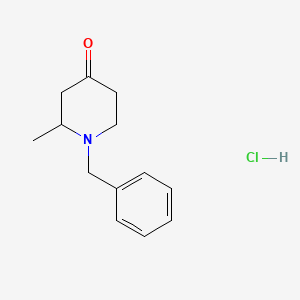
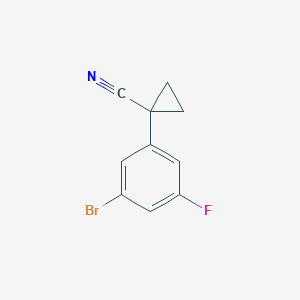
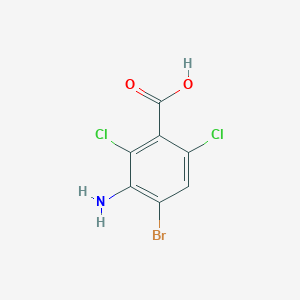
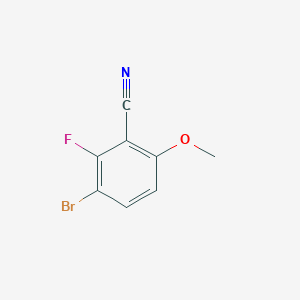
![3-Bromo-6-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1377041.png)
